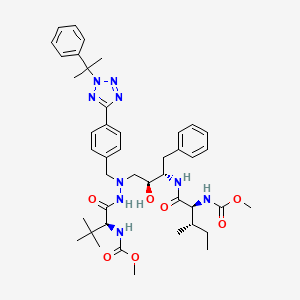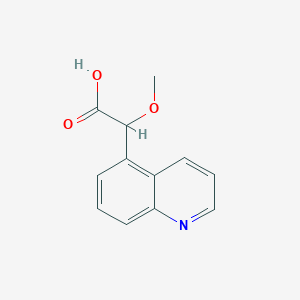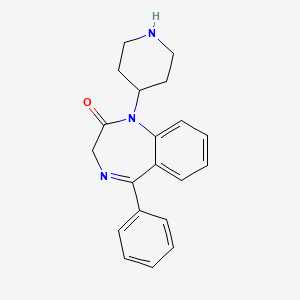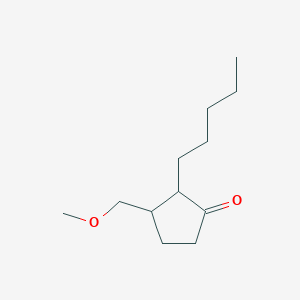![molecular formula C11H8BrFN4O3 B8352384 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one](/img/structure/B8352384.png)
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is a complex organic compound with a unique structure that includes bromine, fluorine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-1-methyl-1H-pyrazin-2-one with 4-fluoro-3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Bromo-3-(4-fluoro-3-aminophenylamino)-1-methyl-1H-pyrazin-2-one.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,3-difluoropyridine: Another brominated and fluorinated compound with different applications.
4-Fluoro-3-nitroaniline: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazin-2-one: The core structure of the compound.
Uniqueness
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H8BrFN4O3 |
|---|---|
Molekulargewicht |
343.11 g/mol |
IUPAC-Name |
5-bromo-3-(4-fluoro-3-nitroanilino)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H8BrFN4O3/c1-16-5-9(12)15-10(11(16)18)14-6-2-3-7(13)8(4-6)17(19)20/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
CLBIPIYZEVKBJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C(C1=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-fluorophenyl)cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B8352321.png)




![[1-(4-nitrobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B8352359.png)







